molecular formula C36H41N9O10 B12732638 H-Pyr-His-Trp-Ser-Tyr-Gly-OH CAS No. 38482-70-1

H-Pyr-His-Trp-Ser-Tyr-Gly-OH

Cat. No.: B12732638
CAS No.: 38482-70-1
M. Wt: 759.8 g/mol
InChI Key: HBRSBSZURRWMML-ZIUUJSQJSA-N
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Description

H-Pyr-His-Trp-Ser-Tyr-Gly-OH is a synthetic peptide composed of six amino acids: pyroglutamic acid (Pyr), histidine (His), tryptophan (Trp), serine (Ser), tyrosine (Tyr), and glycine (Gly). This peptide sequence is significant in various biochemical and medical research fields due to its structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-Trp-Ser-Tyr-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Various chemical reagents, such as acylating agents or alkylating agents, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Pyr-His-Trp-Ser-Tyr-Gly-OH has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent in cancer treatment.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to conformational changes and subsequent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triptorelin: A synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH) used in prostate cancer treatment.

    Goserelin: Another LHRH analog used in hormone therapy for cancer.

    Leuprorelin: An LHRH agonist used in the treatment of hormone-sensitive cancers.

Uniqueness

H-Pyr-His-Trp-Ser-Tyr-Gly-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Unlike other similar peptides, it may exhibit unique binding affinities and biological activities, making it valuable for specific research and therapeutic applications.

Properties

CAS No.

38482-70-1

Molecular Formula

C36H41N9O10

Molecular Weight

759.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C36H41N9O10/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

HBRSBSZURRWMML-ZIUUJSQJSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O

Origin of Product

United States

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